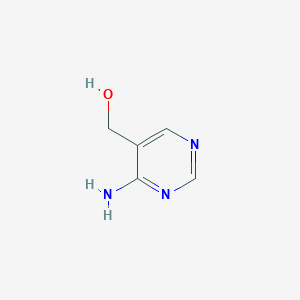

(4-Aminopyrimidin-5-yl)methanol

Descripción general

Descripción

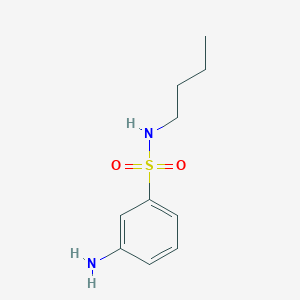

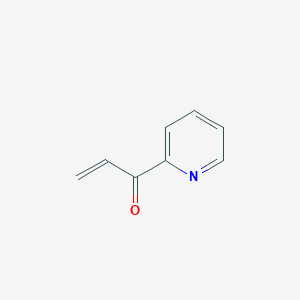

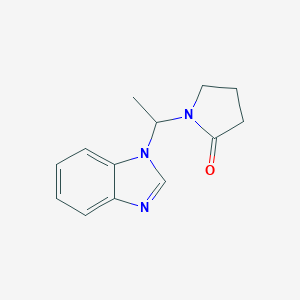

(4-Aminopyrimidin-5-yl)methanol is a compound that has garnered interest due to its relevance in the production of pharmaceuticals, particularly as an intermediate in the synthesis of trimethoprim, a significant sulfonamide synergist. The compound is part of a broader class of chemicals that are crucial in the development of treatments and drugs that ensure the safety and health of individuals.

Synthesis Analysis

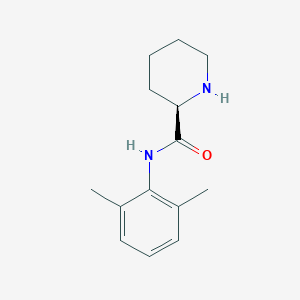

The synthesis of (4-Aminopyrimidin-5-yl)methanol has been explored through novel methods, as reported in a study focusing on a related compound, α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol. This compound was successfully synthesized starting from trimethoprim through a process involving oxidation and subsequent reduction. The overall yield of this method was reported to be 66%. The study's findings are significant as they provide a potential pathway for synthesizing (4-Aminopyrimidin-5-yl)methanol through similar methods, given the structural similarities between the compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the study was confirmed using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and infrared spectroscopy (IR). These techniques ensured the accurate identification of the compound's structure, which was further supported by density functional theory calculations. Although the study did not directly analyze (4-Aminopyrimidin-5-yl)methanol, the methods used are applicable for its structural analysis due to the relatedness of the compounds .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving (4-Aminopyrimidin-5-yl)methanol, the synthesis of related compounds suggests that it may undergo similar reactions. For instance, the synthesis of pyrimidine derivatives often involves multicomponent reactions, as seen in the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. Such reactions are typically conducted in aqueous ethanol media and can be facilitated by group-assisted purification (GAP) chemistry, which offers a greener and more efficient alternative to traditional methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Aminopyrimidin-5-yl)methanol are not directly discussed in the provided papers. However, the studies do highlight the importance of understanding these properties for the development of pharmaceuticals. For example, the antioxidant activity of synthesized pyrimidine derivatives was evaluated using ABTS and DPPH scavenging assays, indicating the relevance of such properties in assessing the therapeutic potential of these compounds. Although not specific to (4-Aminopyrimidin-5-yl)methanol, these assays and the reported anti-proliferative effects on HepG2 cells provide insight into the types of biological activities that could be associated with pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Methanol in Energy and Chemical Processes

Methanol as an Indicator of Cellulosic Solid Insulation Ageing :Methanol has been identified as a useful marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, derived from the degradation of cellulosic insulation, is analyzed using gas chromatography. This marker aids in monitoring transformer health and predicting insulation longevity (Jalbert et al., 2019).

Methanol Synthesis and Applications :Methanol synthesis, particularly through carbon monoxide-rich gas in periods of low power demand, highlights its potential as a clean-burning auxiliary fuel. Its applications in coal gasification combined cycle power stations, among others, demonstrate its versatility and environmental benefits (Cybulski, 1994).

Hydrogen Production from Methanol :Methanol serves as a promising hydrogen carrier, offering a pathway to sustainable hydrogen production. This review discusses advancements in methanol reforming technologies, emphasizing catalyst development and reactor innovations for efficient hydrogen production (García et al., 2021).

Methanol to Propylene Conversion :The transformation of methanol into propylene, a crucial component in petrochemicals, represents an important value-added process. This comprehensive review covers catalytic materials and technologies enhancing this conversion, reflecting on the significant demand for propylene and the advancements in methanol to olefins (MTO) technology (Ali et al., 2019).

Methanol in Environmental and Technological Research

Land Methanol Flux and Atmospheric Chemistry :This paper synthesizes micrometeorological methanol flux measurements across different sites, providing insights into methanol's role in atmospheric chemistry and its bidirectional exchange between terrestrial ecosystems and the atmosphere (Wohlfahrt et al., 2015).

Methanol Crossover in Fuel Cells :A review addressing methanol crossover in direct methanol fuel cells (DMFCs) discusses the barriers to their commercial viability and the efforts to create more efficient catalysts and membranes to mitigate methanol crossover from the anode to the cathode (Heinzel & Barragán, 1999).

Mecanismo De Acción

Target of Action

The primary targets of (4-Aminopyrimidin-5-yl)methanol are currently unknown

Biochemical Pathways

For example, in the methylotrophic pathway, small methylated carbon compounds like methanol and methylated amines are used

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Propiedades

IUPAC Name |

(4-aminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTXMVZKZLJQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228022 | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminopyrimidin-5-yl)methanol | |

CAS RN |

7730-23-6 | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminopyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

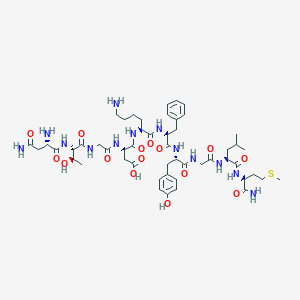

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)